![molecular formula C26H33N3O3S B2998553 N-butyl-4-((1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide CAS No. 932344-89-3](/img/structure/B2998553.png)
N-butyl-4-((1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups. It contains a thieno[3,2-d]pyrimidin-4-one moiety, which is a heterocyclic compound containing a thiophene and a pyrimidinone. This moiety is known to have biological activity and is found in several pharmaceutical drugs .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thieno[3,2-d]pyrimidin-4-one moiety suggests that the compound may have aromatic properties, which could influence its chemical behavior .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the carbonyl group in the pyrimidinone moiety could potentially undergo nucleophilic addition reactions .Wissenschaftliche Forschungsanwendungen
Convenient Synthesis of Bifunctional Tetraaza Macrocycles
The research conducted by McMurry et al. (1992) outlines a convenient synthesis method for 4-nitrobenzyl-substituted macrocyclic tetraamines, leading to the creation of bifunctional poly(amino carboxylate) chelating agents. These macrocycles, synthesized through cyclization processes involving (4-nitrobenzyl)-ethylenediamine, present a foundational approach for the development of complex molecular structures, potentially including N-butyl-4-((1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide derivatives (McMurry, T., Brechbiel, M., Kumar, K., & Gansow, O., 1992).
Syntheses of Polyamides Containing Uracil and Adenine
Hattori and Kinoshita (1979) demonstrated the synthesis of polyamides containing uracil and adenine, starting from specific dimethyl esters and proceeding through hydrolysis. This research represents a pivotal step in understanding how nucleobase-containing polymers can be synthesized, which could inspire further studies on incorporating similar methodologies for the synthesis of compounds like N-butyl-4-((1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide (Hattori, M., & Kinoshita, M., 1979).
Predicting Chemical Transformations with Tandem Mass Spectrometry
Wang et al. (2006) utilized tandem mass spectrometry to predict the chemical transformations of 2-pyrimidinyloxy-N-arylbenzyl amine derivatives, showcasing a method to understand and anticipate the behavior of complex molecules in solution. This predictive approach could be instrumental in the development and analysis of new chemical entities, including N-butyl-4-((1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide (Wang, H.‐Y., Zhang, X., Guo, Y., Tang, Q.-H., & Lu, L., 2006).
Development of Fluorine-18-labeled 5-HT1A Antagonists
Lang et al. (1999) synthesized fluorinated derivatives of WAY 100635 for potential use in PET imaging, demonstrating the versatility of fluorination in modifying the properties of biologically active compounds. This methodology could be applied to the functionalization or labeling of N-butyl-4-((1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide for imaging or therapeutic purposes (Lang, L., Jagoda, E., Schmall, B., Vuong, B., Adams, H. R., Nelson, D. L., Carson, R. E., & Eckelman, W. C., 1999).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-butyl-4-[[1-[(2-methylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]cyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O3S/c1-3-4-14-27-24(30)20-11-9-19(10-12-20)16-29-25(31)23-22(13-15-33-23)28(26(29)32)17-21-8-6-5-7-18(21)2/h5-8,13,15,19-20H,3-4,9-12,14,16-17H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVOQDYGSFSGOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1CCC(CC1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-4-((1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.